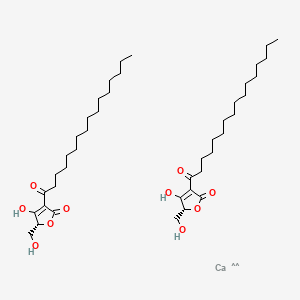
RK-682 (calcium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RK-682 (calcium salt) is a bioactive compound originally isolated from the fermentation of the bacterium Streptomyces sp. 88-682. It is known for its inhibitory effects on protein tyrosine phosphatases, which play a crucial role in the regulation of cellular signaling events that control cell growth, proliferation, differentiation, survival, apoptosis, adhesion, and motility . The calcium salt form of RK-682 is less soluble compared to its free acid form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: RK-682 can be synthesized through the fermentation of Streptomyces sp. 88-682. The compound is then isolated and purified using various chromatographic techniques. The calcium salt form is typically obtained during silica gel column chromatography .
Industrial Production Methods: Industrial production of RK-682 involves large-scale fermentation of Streptomyces sp. 88-682, followed by extraction and purification processes. The calcium salt form is produced by treating the free acid form with calcium ions under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: RK-682 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in RK-682 can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form hydroxyl compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of RK-682 can yield carbonyl compounds, while reduction can yield hydroxyl compounds .
Applications De Recherche Scientifique
RK-682 (calcium salt) has several scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of protein tyrosine phosphatases and other enzymes.
Biology: It is used to investigate cellular signaling pathways and the regulation of cell cycle progression.
Industry: It is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
RK-682 exerts its effects by inhibiting protein tyrosine phosphatases, which are enzymes that remove phosphate groups from tyrosine residues in proteins. This inhibition leads to the accumulation of phosphorylated tyrosine residues, which can alter cellular signaling pathways and affect cell growth, proliferation, and survival . RK-682 also inhibits heparanase, an enzyme involved in the degradation of heparan sulfate, thereby preventing tumor cell invasion and angiogenesis .
Comparaison Avec Des Composés Similaires
CI-010: Another inhibitor of protein tyrosine phosphatases with similar biological activities.
TAN 1364B:
Uniqueness: RK-682 (calcium salt) is unique due to its specific inhibitory effects on protein tyrosine phosphatases and heparanase. Its ability to arrest cell cycle progression at the G1/S transition and inhibit tumor cell invasion and angiogenesis makes it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C42H72CaO10 |
|---|---|
Poids moléculaire |
777.1 g/mol |
InChI |
InChI=1S/2C21H36O5.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25;/h2*18,22,24H,2-16H2,1H3;/t2*18-;/m11./s1 |
Clé InChI |
GSMKLXXXOAXSSB-ZMFXSWHNSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)O.CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)O.[Ca] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O.CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O.[Ca] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


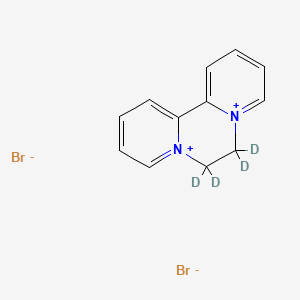
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride](/img/structure/B10764597.png)
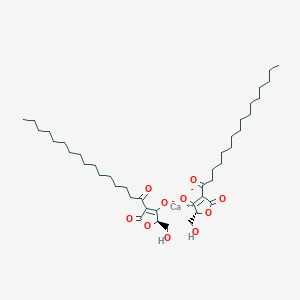
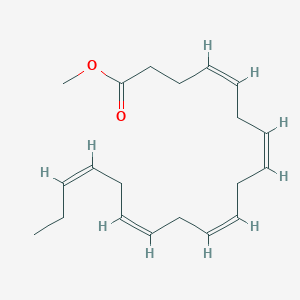
![7-[2-[3-[3-(4-Chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B10764613.png)
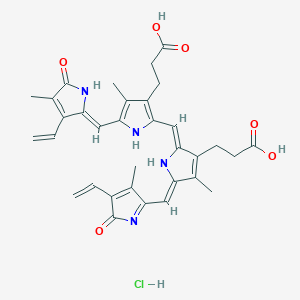
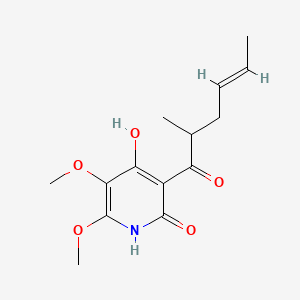
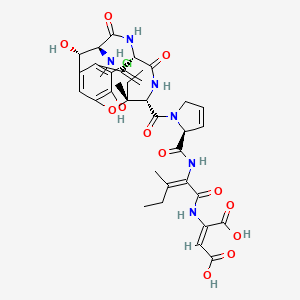

![3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B10764632.png)
![(2R,4S)-3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764639.png)
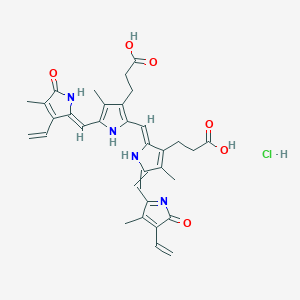
![2-methoxy-3,5-dimethyl-6-[(2R)-4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B10764656.png)
![(1R,3S,11S,12S,13R,15S,16S,17S,19S,23R,25S,33S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764662.png)
